3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
Overview
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Biological Activity
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticonvulsant, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a fused heterocyclic system that contributes to its biological efficacy. The synthesis typically involves the condensation of anthranilic acid derivatives with various amines under specific conditions, leading to moderate to high yields of the target compound .
Antibacterial Activity
Research indicates that 3,4-dihydro-4-oxoquinazoline derivatives exhibit significant antibacterial activity against a range of pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of 3,4-Dihydro-4-oxoquinazoline Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
5a | 15.63 | Staphylococcus aureus |
5c | 1.95 | Staphylococcus aureus |
6b | 31.25 | Klebsiella pneumoniae |
6c | 31.25 | Salmonella typhimurium |
The compound 5c displayed the most potent antibacterial activity across all tested strains, with MIC values ranging from 1.95 to 7.81 μg/mL . These findings highlight the potential of these compounds as alternatives to conventional antibiotics.
Anticonvulsant Activity
In addition to antibacterial properties, certain derivatives of 3,4-dihydro-4-oxoquinazoline have shown promise as anticonvulsants. A study involving 29 synthesized compounds demonstrated that several exhibited significant anticonvulsant action in animal models.
Table 2: Anticonvulsant Activity in Animal Models
Compound | Test Used | Activity Observed |
---|---|---|
A | Maximal Electroshock (MES) | Significant |
B | Pentylenetetrazol (PTZ) | Moderate |
C | Rotorod Test | Low Neurotoxicity |
Nine compounds were identified as having notable anticonvulsant effects, particularly those classified as azaquinazolones . This suggests that structural modifications can enhance therapeutic efficacy while minimizing neurotoxic effects.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds derived from the quinazoline structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Clinical Relevance
A notable case study involved the evaluation of a specific derivative in a mouse model of infection, where it demonstrated low clearance rates and high oral bioavailability. This compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .
Additionally, structural modifications based on structure-activity relationship (SAR) studies have led to the identification of variants with improved pharmacokinetic profiles and enhanced biological activity . These insights are crucial for guiding future drug development efforts.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33986-75-3 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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